1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
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Overview
Description
1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, an amino group, and a propanol backbone
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy and amino intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new products with different properties.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms, which may affect its reactivity and stability.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can significantly change the compound’s chemical behavior.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new pharmaceuticals.
Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the compound’s structure and the specific context in which it is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-Dimethylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other phenoxy and amino derivatives, each with distinct reactivity and applications. The uniqueness of this compound lies in its specific structural features, which confer particular advantages in certain research and industrial contexts.
Properties
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14-9-10-19(11-15(14)2)22-13-18(21)12-20-16(3)17-7-5-4-6-8-17;/h4-11,16,18,20-21H,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVHGQGFLXPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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